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Oxime and oxime ether moieties are critical in enhancing the physicochemical and anticancer properties of structurally diverse molecular frameworks.
The study resulted in 268 cited references and more than 336 illustrative chemical structures carefully selected to support this analysis.
2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C13H13NO2 . Its molecular weight is 215.25 g/mol . The compound consists of an indole core structure with a methyl group at the 2-position, an oxiranylmethyl group attached to the nitrogen atom, and a carbaldehyde group at the 3-position .
One notable chemical reaction of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde involves its interaction with primary amines. This reaction occurs at the oxirane moiety and results in the formation of β-aminoalcohols . This reactivity demonstrates the compound's potential for use in organic synthesis and the creation of more complex molecules.
While specific biological activities of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde are not explicitly mentioned in the provided search results, its structural features suggest potential biological relevance. Indole-containing compounds are known to exhibit various biological activities, and the presence of the oxirane group may contribute to its reactivity in biological systems.
2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde has potential applications in various fields:
Proteomics Research: The compound is marketed as a specialty product for proteomics research . This suggests its potential use in studying protein structures, functions, or interactions.
Organic Synthesis: Given its reactive functional groups, including the oxirane and carbaldehyde moieties, this compound could serve as a valuable building block in the synthesis of more complex organic molecules.
Chemical Probes: The compound's unique structure may make it useful as a chemical probe for studying biological systems or specific molecular interactions.
The interaction of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde with primary amines has been studied. This reaction leads to the formation of β-aminoalcohols, with the interaction occurring specifically at the oxirane moiety . This reactivity could be exploited in various chemical and biological applications, potentially including the development of new pharmaceutical compounds or materials.
While the search results do not provide direct comparisons with similar compounds, we can infer some structurally related molecules based on the core structure of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde:
The uniqueness of 2-methyl-1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde lies in its specific combination of functional groups, particularly the presence of both the oxirane ring and the carbaldehyde group on the indole scaffold. This unique structure likely contributes to its reactivity and potential applications in various fields of chemistry and biology.